

potential off-target effects of 2-naphthalen-2-yl-piperazine

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Compound of Interest

Compound Name: 2-Naphthalen-2-yl-piperazine

Cat. No.: B1303636

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An In-depth Technical Guide on the Potential Off-Target Effects of **2-Naphthalen-2-yl-piperazine** and Related Scaffolds

Introduction

The **2-naphthalen-2-yl-piperazine** moiety is a recurring structural motif in a variety of biologically active compounds. While the specific pharmacological profile of **2-naphthalen-2-yl-piperazine** itself is not extensively documented in publicly available literature, the broader class of naphthylpiperazine derivatives has been investigated for a range of therapeutic applications. The piperazine ring, a common pharmacophore, is known to interact with multiple biological targets, leading to a complex pharmacological profile that often includes off-target effects.^{[1][2]}

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential off-target effects associated with the **2-naphthalen-2-yl-piperazine** scaffold. Given the limited data on the specific molecule, this document will focus on the known off-target interactions of structurally related naphthylpiperazine derivatives. Understanding these potential off-target liabilities is crucial for the early-stage assessment of drug candidates, enabling the design of more selective and safer therapeutics.

Potential Off-Target Interactions of the Naphthylpiperazine Scaffold

The lipophilic naphthalene ring coupled with the basic piperazine group predisposes compounds containing this scaffold to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

G-Protein Coupled Receptors (GPCRs)

Piperazine derivatives are well-known for their interactions with a range of GPCRs, most notably serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.^{[3][4]}

- **Serotonin Receptors (5-HT):** Naphthylpiperazine derivatives have been shown to possess significant affinity for various 5-HT receptor subtypes. For example, some derivatives act as potent 5-HT_{1A} receptor agonists, while others exhibit antagonist activity at 5-HT₃ receptors.^{[5][6]} These interactions can lead to a range of physiological effects, including modulation of mood, cognition, and gastrointestinal function.
- **Dopamine Receptors (D):** The naphthylpiperazine scaffold has been incorporated into ligands targeting dopamine receptors. For instance, certain derivatives have been found to be antagonists at D₂ and D₃ receptors.^[7] Such off-target activity can result in neurological and endocrine side effects.
- **Adrenergic Receptors (α):** Affinity for adrenergic receptors is another common off-target characteristic of piperazine-containing compounds. This can lead to cardiovascular effects such as changes in blood pressure and heart rate.

Ion Channels

- **hERG Potassium Channel:** A significant concern for many piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.^[3] Blockade of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The basic nitrogen of the piperazine ring is often a key contributor to hERG affinity.^[3]

Other Potential Targets

The naphthylpiperazine scaffold may also interact with other biological targets, including:

- Enzymes: Some piperazine derivatives have been shown to inhibit enzymes such as 1,3-beta-D-glucan synthase, suggesting potential antifungal activity.[8]
- Transporters: Interactions with neurotransmitter transporters are also possible, which could modulate the synaptic concentrations of serotonin, dopamine, and norepinephrine.

Quantitative Data on Off-Target Interactions of Naphthylpiperazine Derivatives

The following table summarizes the off-target binding affinities and functional activities of selected naphthylpiperazine derivatives. This data is intended to be representative of the potential off-target profile of the scaffold.

Compound/ Derivative	Target	Assay Type	Value	Units	Reference
(-)-10e (a tetrahydro-naphthalen-piperazine derivative)	Dopamine D2 Receptor	Radioligand Binding (Ki)	47.5	nM	[7]
(-)-10e (a tetrahydro-naphthalen-piperazine derivative)	Dopamine D3 Receptor	Radioligand Binding (Ki)	0.57	nM	[7]
S-14506 (a methoxynaphthylpiperazine derivative)	5-HT1A Receptor	Functional Assay	Agonist	-	[5]
S-14506 (a methoxynaphthylpiperazine derivative)	Dopamine Receptors	Functional Assay	Antagonist	-	[5]
Naphthyridine -3-carboxamide 8h	5-HT3 Receptor	Functional Assay (pA2)	7.3	-	[6]
Indole-2-carboxamide 13i	5-HT3 Receptor	Functional Assay (pA2)	7.5	-	[6]
GSI578 (a piperazine propanol derivative)	1,3-beta-D-glucan synthase	Enzyme Inhibition (IC50)	0.16	μM	[8]

Experimental Protocols

Detailed methodologies for key experiments to assess off-target effects are provided below.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (K_i) of a test compound for a specific GPCR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Methodology:

- **Receptor Preparation:** Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
- **Incubation:** The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for dopamine receptors) and varying concentrations of the test compound.
- **Separation:** The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- **Detection:** The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- **Data Analysis:** The IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

hERG Patch-Clamp Assay

Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel.

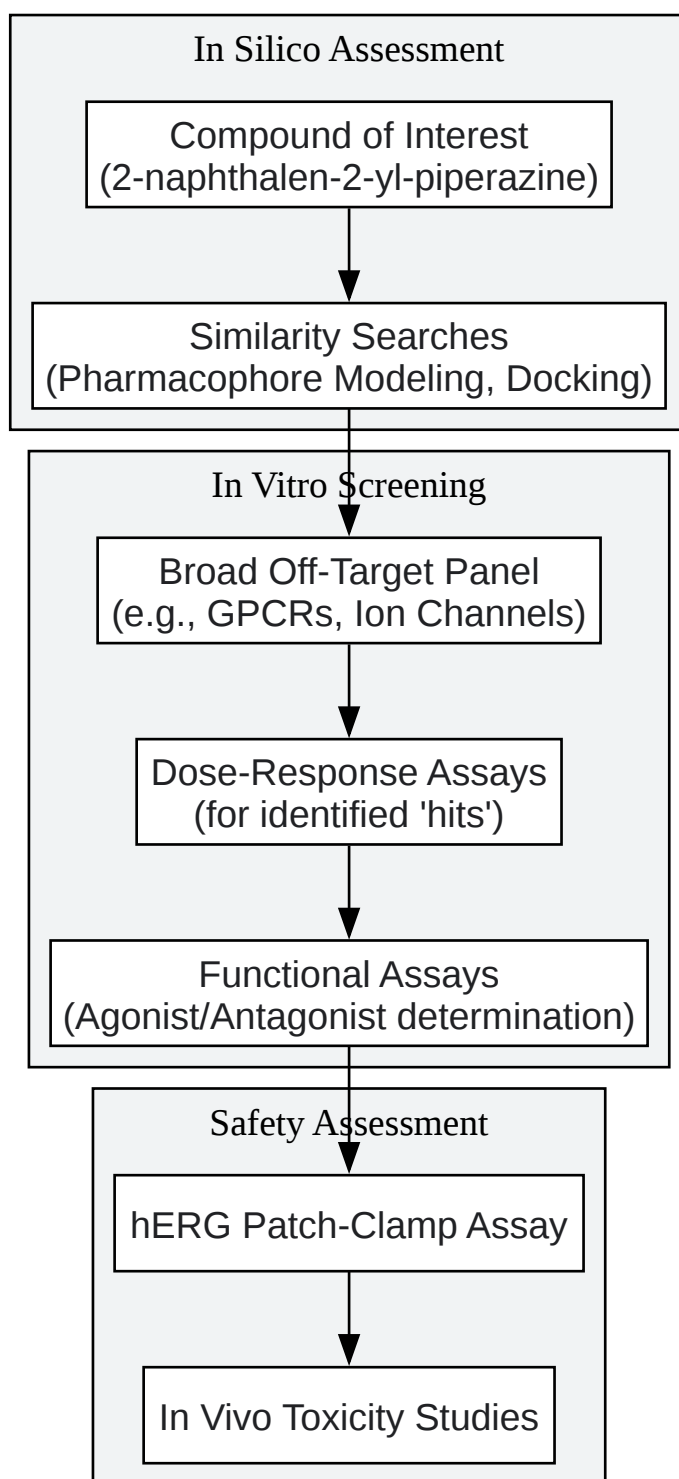
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a single cell.

Methodology:

- **Cell Preparation:** A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
- **Patch-Clamp Recording:** A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
- **Voltage Protocol:** A specific voltage protocol is applied to the cell to elicit hERG channel currents.
- **Compound Application:** The test compound is applied to the cell at various concentrations.
- **Data Analysis:** The effect of the compound on the hERG current is measured, and the IC50 value is determined.

Visualizations

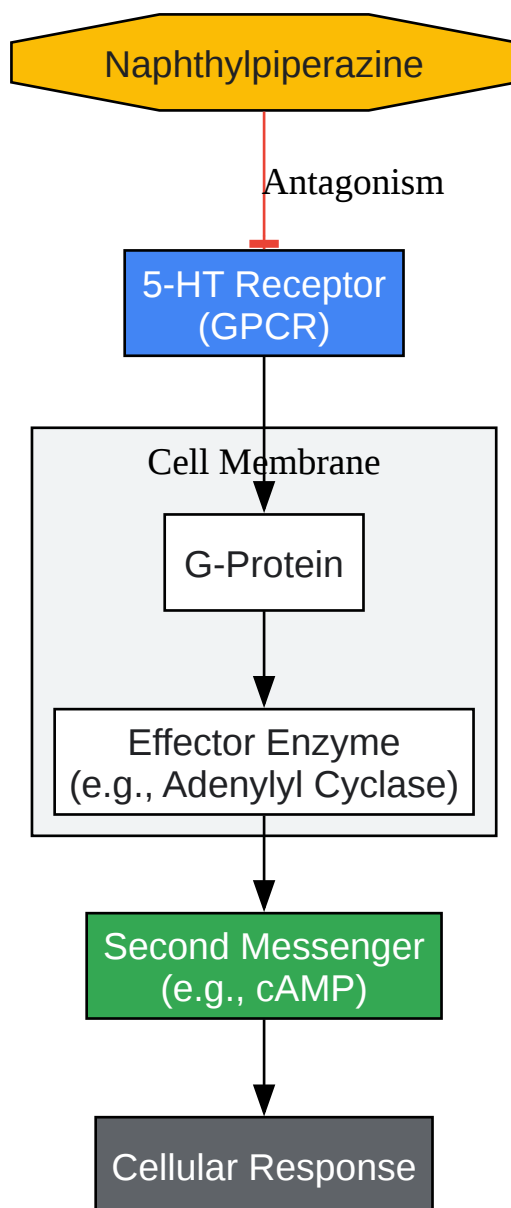
Workflow for Off-Target Profiling



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Caption: A typical workflow for identifying and characterizing potential off-target effects.

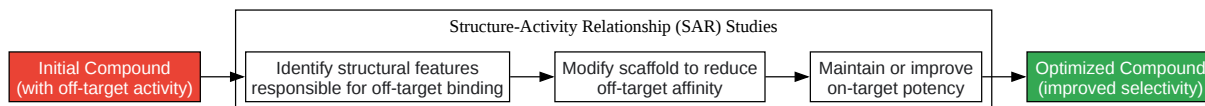
Simplified 5-HT Receptor Signaling Pathway



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Caption: Simplified signaling pathway for a G-protein coupled 5-HT receptor.

Strategy for Mitigating Off-Target Effects



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